REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([N:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>C(#N)C>[Br:11][C:3]1[CH:4]=[CH:5][C:6]([N:8]([CH3:10])[CH3:9])=[N:7][C:2]=1[F:1]
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)N(C)C
|
Name
|
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (500 mL)
|
Type
|
WASH
|
Details
|
This was washed with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer back extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Type
|
WASH
|
Details
|
eluting with 0-10% ethyl acetate in heptanes
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1F)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 190% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |